2-Fluoro-4-octylaniline
Overview
Description
2-Fluoro-4-octylaniline: is an organic compound with the molecular formula C14H22FN It is a derivative of aniline, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by an octyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-octylaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically starts with 2-fluoronitrobenzene and involves the following steps:
Nucleophilic Substitution: The reaction of 2-fluoronitrobenzene with an octylamine under basic conditions to form 2-fluoro-4-octylnitrobenzene.
Reduction: The reduction of the nitro group to an amino group using a reducing agent such as in the presence of .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 2-fluoro-4-octylnitrobenzene using a palladium on carbon catalyst under hydrogen gas. This method offers high yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-octylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as or can be used.
Reduction: Reagents like or are commonly employed.
Substitution: Nucleophiles such as or can be used under basic conditions.
Major Products
Oxidation: Formation of 2-fluoro-4-octylnitrobenzene.
Reduction: Formation of 2-fluoro-4-octylbenzene.
Substitution: Formation of 2-hydroxy-4-octylaniline or 2-alkoxy-4-octylaniline.
Scientific Research Applications
2-Fluoro-4-octylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-octylaniline involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. The octyl group provides hydrophobic interactions, enhancing the compound’s ability to penetrate lipid membranes. These properties make it a valuable compound in medicinal chemistry for designing drugs with improved pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the octyl group, making it less hydrophobic.
4-Octylaniline: Lacks the fluorine atom, resulting in different reactivity and binding properties.
2-Fluoro-4-methylaniline: Has a methyl group instead of an octyl group, affecting its hydrophobicity and molecular interactions.
Uniqueness
2-Fluoro-4-octylaniline is unique due to the combination of the fluorine atom and the octyl group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and specific reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-4-octylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11H,2-8,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVKJJKNVKPRMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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